3-Cyclopropyl-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-Cyclopropyl-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of a hydrazide with an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under reflux conditions. Common solvents used include ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar applications.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests potential activity against certain biological targets.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for 3-Cyclopropyl-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-Cyclopropyl-N’-(1-(3-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets 3-Cyclopropyl-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the hydroxyphenyl group, for example, might enhance its ability to form hydrogen bonds, affecting its interaction with biological targets.
Properties
Molecular Formula |
C15H16N4O2 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c1-9(11-3-2-4-12(20)7-11)16-19-15(21)14-8-13(17-18-14)10-5-6-10/h2-4,7-8,10,20H,5-6H2,1H3,(H,17,18)(H,19,21)/b16-9+ |
InChI Key |
GRGGLYVCNPFLPC-CXUHLZMHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2CC2)/C3=CC(=CC=C3)O |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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